molecular formula C4H9NO5S B1347035 DL-Homocysteic acid CAS No. 504-33-6

DL-Homocysteic acid

Cat. No.: B1347035
CAS No.: 504-33-6
M. Wt: 183.19 g/mol
InChI Key: VBOQYPQEPHKASR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DL-Homocysteic acid is a glutamic acid analog and a receptor agonist of NMDA . It interacts with these receptors, which play a crucial role in neural communication, memory formation, learning, and regulation .

Mode of Action

This compound interacts with its targets, the NMDA receptors, leading to a variety of changes. It disrupts calcium homeostasis, which can lead to degeneration of spinal motor neurons . It also induces oxidative stress in the brain of immature rats .

Biochemical Pathways

This compound is involved in the methionine metabolism pathway . It contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The interaction of this compound with its targets and its involvement in various biochemical pathways can lead to a range of molecular and cellular effects. It has been found to induce oxidative stress in the brain of immature rats . It also disrupts calcium homeostasis, leading to degeneration of spinal motor neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cations like sodium and zinc can lead to the formation of complexes with this compound . .

Biochemical Analysis

Biochemical Properties

DL-Homocysteic acid plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with NMDA receptors, disrupting calcium homeostasis and inducing oxidative stress . This compound forms complexes with various cations such as sodium, copper, zinc, and nickel . These interactions are crucial for its biochemical activity, as they influence the compound’s ability to modulate neuronal activity and induce neurotoxicity .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It disrupts calcium homeostasis, leading to the degeneration of spinal motor neurons and cytotoxic effects on the central nervous system . This compound also induces oxidative stress in brain tissues, affecting cell signaling pathways, gene expression, and cellular metabolism . The neurotoxic effects of this compound are particularly evident in conditions of chronic exposure, where it can lead to significant impairments in neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NMDA receptors, leading to the disruption of calcium homeostasis and induction of oxidative stress . This compound binds to NMDA receptors, causing an influx of calcium ions into neurons, which can trigger a cascade of events leading to cell death . Additionally, this compound can form complexes with various cations, further influencing its biochemical activity and neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it causes an elevated cytoplasmic calcium level without morphological signs of degeneration . Over time, calcium accumulation increases in different cellular compartments, leading to progressive degeneration and cell death . These temporal changes highlight the compound’s stability and long-term effects on cellular function, particularly in in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can induce excitotoxicity and neurodegeneration, while higher doses can lead to more severe neurotoxic effects . In some studies, high doses of this compound have been shown to have pro-epileptic effects, further emphasizing the importance of dosage in determining the compound’s impact on neuronal function .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to methionine metabolism . It is synthesized from homocysteine through the oxidation of the thiol group to the corresponding sulfonic acid . This compound can influence metabolic flux and metabolite levels, particularly in pathways involving sulfur-containing amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to form complexes with cations also plays a role in its transport and distribution .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its effects on cellular activity and function . It can accumulate in organelles, leading to progressive degeneration and cell death . The compound’s subcellular localization is influenced by its interactions with NMDA receptors and various cations, which direct it to specific compartments within the cell .

Chemical Reactions Analysis

DL-Homocysteic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine for oxidation and various metal salts for complex formation. The major products formed from these reactions are homocysteic acid and its metal complexes.

Properties

IUPAC Name

2-amino-4-sulfobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOQYPQEPHKASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864543
Record name 2-Amino-4-sulfobutanoic acid
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Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name DL-Homocysteic acid
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CAS No.

504-33-6, 1001-13-4
Record name (±)-Homocysteic acid
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Record name DL-Homocysteic acid
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Record name Homocysteic acid
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Record name 2-Amino-4-sulfobutanoic acid
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Record name DL-homocysteic acid
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Record name DL-HOMOCYSTEIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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